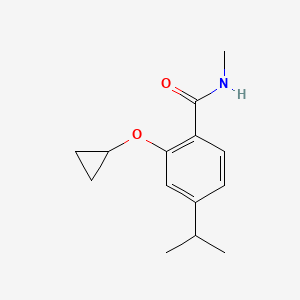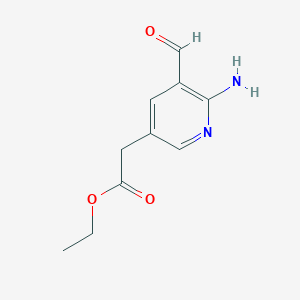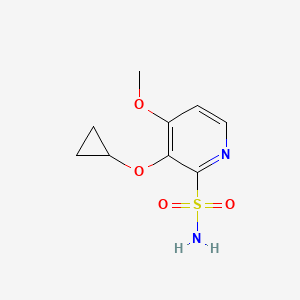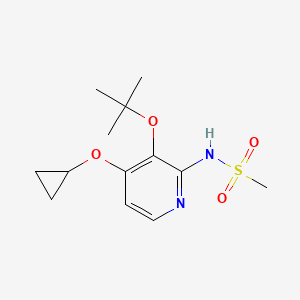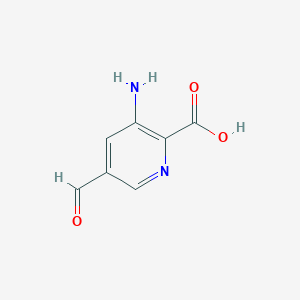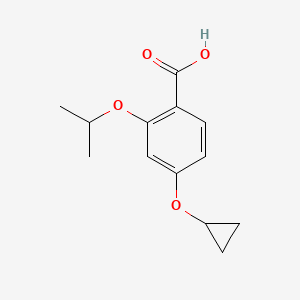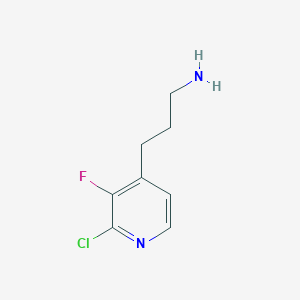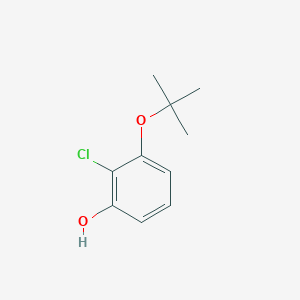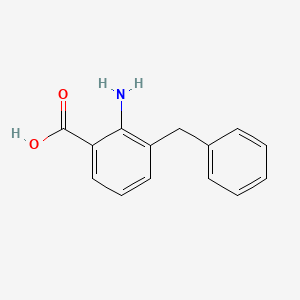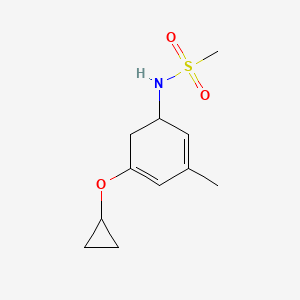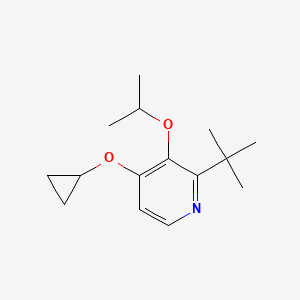
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound is characterized by its unique structure, which includes tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine involves multiple steps, including the introduction of tert-butyl, cyclopropoxy, and isopropoxy groups to the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.
Industry: It is employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-hydroxyanisole: This compound has a similar tert-butyl group but differs in its other functional groups.
2-tert-Butyl-4-methylphenol: Another compound with a tert-butyl group, but with different substituents on the aromatic ring.
4-tert-Butylphenol: Shares the tert-butyl group but has a simpler structure compared to 2-Tert-butyl-4-cyclopropoxy-3-isopropoxypyridine.
Uniqueness
This compound is unique due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific scientific research applications .
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-tert-butyl-4-cyclopropyloxy-3-propan-2-yloxypyridine |
InChI |
InChI=1S/C15H23NO2/c1-10(2)17-13-12(18-11-6-7-11)8-9-16-14(13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
JKRICPJZFPWUFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CN=C1C(C)(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


